molecular formula C23H21ClN2O2 B2607745 2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone CAS No. 329080-33-3

2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone

Cat. No. B2607745
CAS RN: 329080-33-3
M. Wt: 392.88
InChI Key: ZQHIIOYUWWNYQL-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of 2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial and Antifungal Properties

2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone derivatives have been extensively studied for their antimicrobial and antifungal properties. A study by Verma & Singh (2015) demonstrated that compounds with the 2-chloro-1,4-naphthoquinone moiety exhibit strong antimicrobial activity against pathogens like S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger. Notably, copper(II) complexes of these compounds showed enhanced antibacterial activity, surpassing the effectiveness of conventional drugs like ciprofloxacin, especially against S. aureus. This highlights their potential as superior antibacterial agents (Verma & Singh, 2015). Similarly, Tran et al. (2009) synthesized a series of halogen-containing 1,4-naphthoquinone derivatives and discovered potent antifungal activity, with some compounds showing more efficacy than the clinically used antifungal drug clotrimazole (Tran et al., 2009).

Anticancer Activity

Compounds with the 2-chloro-1,4-naphthoquinone structure have shown promising results in anticancer research. Gokmen et al. (2019) synthesized N- and S,S-substituted-1,4-naphthoquinone derivatives and found them to exhibit potent cytotoxic activities against various cancer cell lines, including breast, prostate, and colorectal cancer cells. Certain derivatives were identified as highly potent anticancer agents (Gokmen et al., 2019). Zhou et al. (2009) designed and synthesized 2-piperazinyl and 2-piperidinyl naphthoquinones, which demonstrated enhanced cytotoxic activities against cancer cell lines and induced apoptosis by activating pro-apoptotic caspases, presenting them as potential cytotoxic and apoptosis-inducing agents (Zhou et al., 2009).

Antioxidant Properties

A study by Abdassalam et al. (2022) synthesized new N(H)-substituted-5-nitro-1,4-naphthoquinone derivatives and evaluated them for their antioxidant capacity and catalase enzyme inhibitory activities. One of the compounds showed remarkable antioxidant capacity and strong catalase enzyme inhibitory activity, indicating the potential of these derivatives as antioxidants and enzyme inhibitors (Abdassalam et al., 2022).

properties

IUPAC Name

2-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2/c24-20-21(23(28)19-11-5-4-10-18(19)22(20)27)26-15-13-25(14-16-26)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHIIOYUWWNYQL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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